Product packaging for 1-(Pyridin-4-ylmethyl)guanidine(Cat. No.:CAS No. 45957-41-3)

1-(Pyridin-4-ylmethyl)guanidine

Cat. No.: B1286362
CAS No.: 45957-41-3
M. Wt: 150.18 g/mol
InChI Key: GBLIODJTYTUZIW-UHFFFAOYSA-N
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Description

Significance of the Guanidine (B92328) Moiety in Bioactive Molecules and Drug Design

The guanidine group, with the formula HN=C(NH₂)₂, is a nitrogen-rich functional group that is of profound importance in medicinal chemistry. sci-hub.se It is a component of the amino acid arginine and is found in a multitude of natural products and synthetic drugs. sci-hub.seresearchgate.net

At physiological pH, the guanidine moiety is protonated, forming the highly stable and delocalized guanidinium (B1211019) cation. researchgate.net This positive charge and its ability to act as a multidirectional hydrogen bond donor are crucial for its biological activity, allowing it to form strong, specific interactions with biological targets such as enzymes and receptors. nih.govorganic-chemistry.org The guanidinium group can interact with negatively charged residues like carboxylates and phosphates, mimicking the interactions of arginine in protein-protein or protein-ligand binding. mdpi.com

This unique chemical character has been exploited in numerous approved drugs. For instance, Metformin, a biguanide (B1667054) derivative, is a first-line treatment for type 2 diabetes. mdpi.com Other examples include the antihypertensive agent Guanethidine and the antiviral drug Zanamivir, which features a guanidino group essential for its inhibition of the influenza neuraminidase enzyme. mdpi.com The versatility of the guanidine moiety makes it a privileged structure in the design of new therapeutic agents for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov

Role of Pyridine (B92270) Scaffolds in Modern Pharmaceutical Research

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceutical science. mdpi.com Its presence in numerous FDA-approved drugs attests to its value as a "privileged" structure in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, which can be crucial for drug-receptor interactions and for improving physicochemical properties like solubility. mdpi.com

Pyridine derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com The pyridine scaffold is a key component in many well-known drugs, such as:

Imatinib (B729): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia. mdpi.com

Nilotinib (B1678881): Another tyrosine kinase inhibitor for leukemia, demonstrating the scaffold's importance in oncology. mdpi.com

Nifedipine: A calcium channel blocker used to manage hypertension. researchgate.net

The versatility of the pyridine ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead molecule to optimize its efficacy and selectivity. mdpi.com This adaptability ensures that the pyridine scaffold remains a central element in the development of new generations of therapeutic agents. mdpi.comnih.gov

Overview of 1-(Pyridin-4-ylmethyl)guanidine within the Landscape of Pyridine-Guanidine Hybrid Structures

This compound represents a specific isomeric arrangement within the broader class of pyridine-guanidine hybrids. It features a guanidine group connected to the 4-position of the pyridine ring through a methylene (B1212753) linker. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural relatives have been the subject of significant investigation, providing a framework for understanding its potential.

The synthesis of such molecules generally involves established methods for guanylation. Common strategies include the reaction of the corresponding amine (4-pyridinemethanamine) with a guanylating agent such as S-methylisothiouronium salts or N,N'-di-Boc-thiourea activated by a coupling agent. mdpi.comorganic-chemistry.org A patent for a related compound describes the reaction of a pyridyl-ketone derivative with a guanidine nitrate, highlighting a potential cyclocondensation route for similar structures. google.com

Research into related pyridine-guanidine isomers highlights the therapeutic promise of this structural class. For example, a series of arylpyridin-2-yl guanidine derivatives were designed and evaluated as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target for inflammatory diseases. mdpi.comnih.gov

Table 1: Research Findings on Arylpyridin-2-yl Guanidine Derivatives as MSK1 Inhibitors
CompoundStructureTargetKey FindingsReference
6-phenylpyridin-2-yl guanidine (Hit Compound 1a) Phenyl group at the 6-position of the pyridine ring, guanidine at the 2-position.MSK1Identified as a starting hit from a library screen with an IC₅₀ of ~18 µM. mdpi.comnih.gov
2-aminobenzimidazole (B67599) 49d (Cyclic Mimetic) A rigid, bicyclic structure designed to mimic the active conformation of the parent compound.MSK1Showed the most potent inhibition of MSK1 activity and in vitro IL-6 release (IC₅₀ ~2 µM). Significantly reduced inflammatory cell recruitment in a mouse model of asthma. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4 B1286362 1-(Pyridin-4-ylmethyl)guanidine CAS No. 45957-41-3

Properties

IUPAC Name

2-(pyridin-4-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLIODJTYTUZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555084
Record name N''-[(Pyridin-4-yl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45957-41-3
Record name N''-[(Pyridin-4-yl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pyridin 4 Ylmethyl Guanidine and Its Structural Analogues

General Synthetic Routes to Guanidine-Containing Heterocycles

Several classical and modern synthetic strategies are employed for the construction of guanidine-containing heterocyclic systems. These methods often involve the reaction of a suitable amine with a guanylating agent or multicomponent reactions that build the heterocyclic core in a single step.

Biginelli Reaction Approaches for Guanidine (B92328) Derivatization

The Biginelli reaction is a well-established three-component condensation reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones. nih.govorganic-chemistry.org A variation of this reaction, where guanidine replaces urea, provides a direct route to 2-imino-3,4-dihydropyrimidines, which are cyclic guanidine derivatives. This approach can be utilized for the synthesis of pyridinyl-substituted guanidine heterocycles by employing a pyridine-containing aldehyde, such as pyridine-4-carboxaldehyde.

The reaction is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org However, the direct use of guanidine in the Biginelli reaction can sometimes result in low yields. nih.gov To address this, methodologies have been developed using protected guanidines, such as pyrazole (B372694) carboxamidine or triazone-protected guanidines, which can lead to improved yields and broader substrate scope. nih.gov For instance, heating an aldehyde, a β-ketoester, and a triazone-protected guanidine in DMF with sodium bicarbonate has been shown to give good yields of the Biginelli adducts. nih.gov Subsequent deprotection then affords the desired 2-imino-3,4-dihydropyrimidine.

Table 1: Examples of Biginelli-type Reactions for Guanidine Derivatization
Aldehydeβ-KetoesterGuanidine SourceCatalyst/ConditionsProduct TypeYield (%)Reference
Aromatic/Aliphatic AldehydesVarious β-ketoestersTriazone-protected guanidineNaHCO₃, DMF, 70°C, 12hDihydropyrimidinone adducts62-86 nih.gov
BenzaldehydeEthyl 3-oxo-3-phenylpropanoateGuanidine hydrochlorideNaHCO₃, DMF, 70°C, 17h2-Amino-4,6-diphenyl-1,4-dihydropyrimidine-5-carboxylate52 nih.gov
3-NitrobenzaldehydeEthyl acetoacetateGuanidine-Biginelli adduct14-25 nih.gov

Strategies Involving Thioureas, Isothioureas, and Carbodiimides

A prevalent and versatile method for the synthesis of guanidines involves the use of thioureas, isothioureas, or carbodiimides as guanylating agents. These reagents react with primary or secondary amines to form the guanidine linkage.

Thioureas: The conversion of a thiourea (B124793) to a guanidine typically requires an activation step to facilitate the displacement of the sulfur atom by an amine. This is often achieved using a desulfurizing agent. A common approach involves the use of a protected thiourea, such as N,N'-di-Boc-thiourea, which is activated in situ. Reagents like cyanuric chloride (TCT) have been used as an alternative to toxic heavy-metal reagents like mercuric chloride (HgCl₂), providing a milder and more environmentally friendly option. organic-chemistry.org The reaction likely proceeds through a carbodiimide (B86325) intermediate. organic-chemistry.org

Isothioureas: S-alkylisothioureas are also effective guanylating agents. They react with amines, displacing the alkylthio group to form the guanidine product. This method is widely used due to the stability and accessibility of isothiourea salts.

Carbodiimides: Carbodiimides are highly reactive intermediates that readily react with amines to form guanidines. In many synthetic procedures starting from thioureas, the in situ formation of a carbodiimide is a key step. The reaction of a pre-formed carbodiimide with an amine is a direct and efficient method for guanidine synthesis.

A common and powerful guanylating agent is N,N′-di-Boc-N′′-triflylguanidine, which reacts readily with a wide range of amines to produce the corresponding protected guanidines in high yields. orgsyn.org Another effective reagent is 1H-pyrazole-1-carboxamidine, which can transfer the amidine group to an amine, forming a guanidine. organic-chemistry.orgsigmaaldrich.com This reagent is particularly useful as it can be used for the direct guanylation of primary and secondary amines. organic-chemistry.org

Table 2: Guanylation of Amines using Thiourea and Carbodiimide-based Reagents
AmineGuanylating AgentActivating Agent/ConditionsProduct TypeYield (%)Reference
Various aminesN,N'-di-Boc-thioureaCyanuric Chloride (TCT), NMM, DMAP, THFN,N'-di-Boc-protected guanidinesup to 95 organic-chemistry.org
BenzylamineN,N'-di-Boc-N''-triflylguanidineCH₂Cl₂, room temp, 30 minN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine- orgsyn.org
4-Bromophenethylamine1-[N,N'-(di-Boc)amidino]pyrazoleTHF, room temp, 24hN,N'-di-Boc-guanidinylated product72 tcichemicals.com
Various amines4-Benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidineMicrowave irradiationUnprotected guanidinesGood to excellent organic-chemistry.org

Mannich Reaction Applications in Guanidine Synthesis

The Mannich reaction is a three-component reaction involving an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. wikipedia.orgbyjus.comtestbook.com While not a direct method for forming the guanidine group itself, the Mannich reaction can be a key step in the synthesis of complex molecules that contain a guanidine moiety. For instance, a Mannich-type reaction can be used to introduce an aminomethyl group, which can then be subsequently converted to a guanidine. The reaction proceeds through the formation of an iminium ion, which then reacts with a nucleophile. byjus.comyoutube.com In the context of guanidine synthesis, the Mannich reaction's utility lies in its ability to construct carbon-carbon bonds and introduce amino functionalities that are precursors to the guanidine group.

Targeted Synthesis of 1-(Pyridin-4-ylmethyl)guanidine and Related Pyridinyl-Guanidine Compounds

The synthesis of this compound involves the formation of a covalent bond between the nitrogen atom of the guanidine group and the methylene (B1212753) carbon attached to the pyridine (B92270) ring. This can be achieved by reacting a suitable precursor, 4-(aminomethyl)pyridine (B121137), with a guanylating agent.

Chemical Reactions for the Formation of the Guanidine-Pyridine Linkage

The most direct approach to synthesize this compound is through the guanylation of 4-(aminomethyl)pyridine (also known as 4-picolylamine). nist.gov This primary amine can be reacted with various guanylating agents, such as those described in section 2.1.2.

For example, the reaction of 4-(aminomethyl)pyridine with 1H-pyrazole-1-carboxamidine hydrochloride in a suitable solvent like acetonitrile (B52724) with a base such as triethylamine (B128534) would be expected to yield this compound. researchgate.net This method is advantageous as it often provides the unprotected guanidine directly.

Alternatively, a protected guanidine can be synthesized using a reagent like N,N′-di-Boc-N′′-triflylguanidine . The reaction of 4-(aminomethyl)pyridine with this reagent would yield the di-Boc protected this compound. Subsequent deprotection under acidic conditions would then provide the final product. This two-step approach is often high-yielding and allows for easier purification of the intermediate. orgsyn.org

Another strategy involves the use of cyanamide in the presence of a Lewis acid catalyst, such as scandium(III) triflate, which has been shown to efficiently guanylate various amines. organic-chemistry.org

The synthesis of structural analogues, such as ferrocene-modified pyridinyl-pyrimidine compounds, has been reported through a multi-step sequence involving the formation of a guanidinium (B1211019) salt from a substituted aniline, followed by cyclocondensation with an enaminone. mdpi.com

Purification and Isolation Techniques for Pyridine-Guanidine Derivatives

The purification of pyridine-guanidine derivatives often takes advantage of the basic nature of both the pyridine ring and the guanidine group. As these compounds readily form salts, purification can be achieved through crystallization of the hydrochloride or other suitable salt.

For protected guanidines, such as the di-Boc derivatives, standard chromatographic techniques are commonly employed. Flash column chromatography on silica (B1680970) gel is a widely used method for the purification of these less polar intermediates. orgsyn.orgtcichemicals.com

For unprotected guanidines, which are often highly polar and water-soluble, purification can be more challenging. In some cases, after the reaction is complete, the product can be precipitated as a salt and collected by filtration. Recrystallization from a suitable solvent system, such as ethanol-ether, can be used to obtain the pure product. prepchem.com

For pyridine derivatives in general, purification can involve treatment with an alkali to remove acidic impurities, followed by distillation. google.com The specific purification strategy will depend on the physical and chemical properties of the target compound and any byproducts formed during the reaction.

Mechanistic Elucidation of 1 Pyridin 4 Ylmethyl Guanidine S Biological Actions

Identification of Molecular Targets and Binding Interactions

The guanidinium (B1211019) cation is a key pharmacophore that engages in molecular recognition at various biological targets. researchgate.net Its ability to act as a multi-dentate hydrogen bond donor and its positive charge facilitate strong binding to negatively charged or polar pockets in proteins and nucleic acids.

One identified molecular target for a novel guanidinium-containing antibiotic is the essential signal peptidase IB (SpsB) in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). d-nb.info Affinity-based protein profiling and subsequent activity assays confirmed that the guanidinium compound inhibits this enzyme, which is crucial for protein secretion and cell wall maintenance. d-nb.info This inhibition leads to a cascade of events culminating in cell death.

Another significant molecular target for certain guanidine (B92328) derivatives is DNA. researchgate.net Spectroscopic studies have revealed that these compounds can interact with the minor groove of DNA. This binding is characterized by hypochromic shifts in electronic absorption spectra and is thermodynamically spontaneous, as indicated by negative Gibbs free energy changes. researchgate.net The interaction is stabilized by hydrogen bonding and hydrophobic interactions within the DNA minor groove. researchgate.net

The binding interactions of the guanidinium group are fundamental to its function. Theoretical and experimental studies have highlighted two primary modes of non-covalent interaction:

Cation-π Interactions: The positive charge of the guanidinium cation facilitates strong attractive interactions with the electron-rich π systems of aromatic amino acid residues (e.g., phenylalanine, tryptophan, tyrosine) in proteins. mdpi.com These interactions are significant in stabilizing the binding of guanidinium-containing ligands to their protein targets. mdpi.com

Table 1: Molecular Targets and Binding Interactions of Guanidinium Compounds

Molecular TargetType of InteractionKey FeaturesReference Compound(s)
Signal Peptidase IB (SpsB)Enzyme InhibitionAffinity-based binding, disruption of protein secretion.Guanidinium antibiotic L15
DNA (Minor Groove)Non-covalent BindingHydrogen bonding, hydrophobic interactions, hypochromic shift.Novel Guanidine Derivatives
Protein Aromatic ResiduesCation-π InteractionElectrostatic attraction between guanidinium cation and aromatic π cloud.Guanidinium Cation
Protein Carboxyl GroupsHydrogen BondingInteraction between guanidinium N-H donors and carboxylate oxygen acceptors.Guanidinium Cation

Cellular Pathways and Signaling Cascades Perturbed by Pyridine-Guanidine Compounds

The interaction of pyridine-guanidine compounds with their molecular targets can trigger significant perturbations in cellular pathways and signaling cascades. The specific pathways affected depend on the compound's structure and the cellular context.

In bacteria, the inhibition of the SpsB enzyme by a guanidinium compound disrupts the protein secretion pathway. d-nb.info This leads to an accumulation of cytoplasmic proteins and triggers a cell wall stress response. d-nb.info Proteomics studies have shown that this stress results in the upregulation of autolysins, which are enzymes that degrade the cell wall's peptidoglycan, ultimately contributing to cell death. d-nb.info

In mammalian cells, other types of guanidine compounds have been shown to modulate key signaling pathways involved in cellular processes like growth, differentiation, and fibrosis. For example, polyhexamethylene guanidine phosphate (PHMG-p) has been demonstrated to induce epithelial-mesenchymal transition (EMT), a process implicated in fibrosis. nih.gov This induction occurs through the activation of the Akt and Notch signaling pathways. nih.gov The study found that PHMG-p exposure leads to the activation of Akt and Notch 1, which in turn triggers the expression of the transcription factor ZEB2. nih.gov ZEB2 is a key mediator of EMT, and its upregulation is a critical step in the fibrotic response induced by this particular guanidine compound. nih.gov

Table 2: Cellular Pathways Affected by Guanidine-Containing Compounds

Pathway/ProcessCompound TypeKey Molecular EventsCellular Outcome
Bacterial Protein SecretionGuanidinium Antibiotic (L15)Inhibition of Signal Peptidase IB (SpsB).Accumulation of cytoplasmic proteins, cell wall stress, upregulation of autolysins, cell death. d-nb.info
Epithelial-Mesenchymal Transition (EMT)Polyhexamethylene guanidine phosphate (PHMG-p)Activation of Akt and Notch 1 signaling, increased expression of ZEB2 transcription factor.Loss of epithelial markers, gain of mesenchymal markers, potential for fibrosis. nih.gov

Structure-Mechanism Relationships at the Molecular and Cellular Level

The biological mechanism of a pyridine-guanidine compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Structure-activity relationship (SAR) studies are crucial for understanding how molecular architecture dictates target binding and cellular effects.

A fundamental aspect of the SAR for this class of compounds is the guanidinium group itself. Studies have shown that this moiety is often essential for biological activity. d-nb.info Its ability to remain protonated and positively charged at physiological pH is critical for establishing the key binding interactions, such as hydrogen bonds and cation-π interactions, with molecular targets. d-nb.infomdpi.com

For pyridine-guanidine compounds specifically, the interplay between the pyridine (B92270) ring and the guanidine group is a key determinant of conformation and, consequently, activity. NMR and X-ray crystallography studies on pyridin-2-yl guanidine derivatives have revealed that intramolecular hydrogen bonding between the pyridine nitrogen and the guanidinium protons can lock the molecule into a specific conformation. nih.gov This pre-organization of the molecule can enhance its binding affinity for a target by reducing the entropic penalty of binding. A 180° change in the dihedral angle between the guanidine moiety and the pyridine ring was observed in the protonated salts compared to their protected, neutral analogues, highlighting the profound impact of the guanidinium charge on molecular geometry. nih.gov

Structure Activity Relationship Sar Studies for Optimized Biological Performance

Methodologies for SAR Determination

The determination of SAR for 1-(Pyridin-4-ylmethyl)guanidine derivatives relies on a combination of synthetic chemistry and biological evaluation. A primary methodology involves the systematic synthesis of a library of analogs where specific parts of the molecule—the pyridine (B92270) ring, the guanidine (B92328) moiety, and the linking methylene (B1212753) bridge—are modified. mdpi.com This approach allows researchers to probe the functional significance of each component.

Biological activity is commonly assessed through in vitro enzyme inhibition assays. For instance, the inhibitory potency of these compounds against the three main isoforms of NOS (nNOS, eNOS, and iNOS) is frequently measured. scirp.orgnih.gov These assays can monitor the conversion of L-arginine to L-citrulline or measure the production of nitrite, a stable oxidation product of nitric oxide. nih.gov Comparisons of the concentration required for 50% inhibition (IC50) across the different isoforms reveal the compound's potency and selectivity. scirp.org Further insight into the binding interactions at the molecular level can be gained through techniques like X-ray crystallography, which has been used to determine the structure of related pyridine derivatives and understand their binding modes. researchgate.net Molecular docking studies also serve as a computational tool to predict how structural modifications might alter the binding affinity of these ligands within the active site of their target enzymes. mdpi.com

Identification of Key Structural Features for Efficacy and Selectivity

SAR studies have identified several structural components of the this compound scaffold that are crucial for its biological activity, particularly as a NOS inhibitor. The guanidine group is a paramount feature. In its protonated state, the guanidinium (B1211019) ion is a close structural mimic of the guanidinium group of L-arginine, the natural substrate for NOS. This allows it to bind to the enzyme's active site. nih.govresearchgate.net

Selectivity for the different NOS isoforms is dictated by subtle variations in these key features. For example, while the core guanidine group is necessary for binding to all isoforms, modifications to the pyridine ring or the guanidine itself can introduce isoform-specific interactions. The ability to identify compounds that selectively inhibit one NOS isoform over others is a significant goal, as it can lead to more targeted therapeutic effects. scirp.org For instance, selective inhibition of inducible NOS (iNOS) is often desired for anti-inflammatory applications, while inhibition of neuronal NOS (nNOS) or endothelial NOS (eNOS) may be relevant for other conditions. nih.govsemanticscholar.org

Positional and Substituent Effects on Bioactivity Profiles

The bioactivity of pyridylmethylguanidine derivatives is highly sensitive to the position of the nitrogen atom in the pyridine ring and the nature of any substituents.

Positional Isomerism: The position of the linkage to the methylguanidine (B1195345) group on the pyridine ring (ortho, meta, or para) is critical. Studies on related compounds have shown that these positional isomers can have different potencies and selectivities. For example, in a series of Nω-nitro-Nω'-substituted guanidines, 1-nitro-3-(pyridin-3-yl)guanidine was found to be active against both eNOS and nNOS. scirp.org This highlights that even a shift from the 4-position to the 3-position can significantly alter the interaction with the enzyme isoforms.

Substituent Effects on the Pyridine Ring: Adding substituents to the pyridine ring can modulate activity. For instance, the introduction of a trifluoromethyl group, as in 1-nitro-3-(4-(trifluoromethyl)benzyl)guanidine, results in a specific activity profile. scirp.org While this particular example uses a benzyl (B1604629) rather than a pyridylmethyl group, it illustrates the principle that electron-withdrawing or bulky groups on the aromatic ring can influence binding affinity and selectivity.

Substituent Effects on the Guanidine Moiety: Modification of the guanidine group itself is a key strategy for altering bioactivity. A prominent example is the synthesis of Nω-nitro-guanidines. The addition of the nitro group can enhance potency and, in some cases, confer isoform selectivity. scirp.org For instance, certain nitro-guanidine derivatives have been identified as selective inhibitors of nNOS or eNOS. scirp.org N-methylation of the guanidino nitrogen is another modification that can impact inhibitory potency, sometimes causing a slight reduction. semanticscholar.org The data below illustrates the inhibitory activities of various substituted guanidines against NOS isoforms.

CompoundSubstitutionsTargetIC50 (µM)Selectivity Profile
Aminoguanidine (B1677879)Amino group on guanidineiNOSPotentSelective for iNOS over nNOS/eNOS nih.gov
1-Nitro-3-(pyridin-3-yl)guanidineNitro group on guanidine, Pyridin-3-yleNOS0.3Active against eNOS and nNOS scirp.org
1-Nitro-3-(pyridin-3-yl)guanidineNitro group on guanidine, Pyridin-3-ylnNOS0.5Active against eNOS and nNOS scirp.org
1-((5-methylthiophen-2-yl)methyl)-3-nitroguanidineNitro group on guanidine, Substituted thiophene (B33073) ringnNOS-Selective for nNOS over eNOS and iNOS scirp.org
MethylguanidineMethyl group on guanidineiNOS~100x less potent than AminoguanidineLow potency nih.gov
1,1-DimethylguanidineTwo methyl groups on guanidineiNOS/cNOSRelatively potent inhibitor of both isoformsNon-selective nih.gov

Design Principles Derived from SAR for Enhanced Pharmacological Properties

The collective findings from SAR studies on this compound and related structures have led to the establishment of several key design principles for developing analogs with improved pharmacological profiles:

Preservation of the Guanidine Core: The basic guanidine functionality is essential for activity against targets like NOS, as it acts as a bioisostere for the key binding group in the natural substrate, L-arginine. nih.govresearchgate.net

Strategic Use of the Pyridylmethyl Scaffold: The pyridylmethyl group serves as a versatile and effective scaffold. The position of the nitrogen atom within the pyridine ring is a critical determinant of selectivity and potency, making it a key point for modification. scirp.org

Fine-Tuning through Substitution: The introduction of substituents on both the pyridine ring and the guanidine moiety provides a powerful means to modulate the compound's properties. For example, adding a nitro group to the guanidine can enhance potency and introduce isoform selectivity. scirp.org Similarly, substituents on the pyridine ring can be optimized to improve interactions within the specific binding pockets of different enzyme isoforms.

Balancing Potency and Selectivity: A primary goal is to enhance inhibitory potency while simultaneously improving selectivity for the desired biological target. SAR studies have shown that it is possible to identify compounds with significant selectivity for one NOS isoform over others, which is crucial for developing targeted therapies. scirp.org For instance, while some derivatives show broad activity, others demonstrate clear selectivity for nNOS. scirp.org

These principles, derived from extensive SAR exploration, provide a rational basis for the future design and synthesis of novel guanidine-based compounds with optimized efficacy and selectivity.

Computational Chemistry and Molecular Modeling Approaches in Pyridine Guanidine Research

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein or a nucleic acid. This method is crucial for understanding the interactions between a ligand, such as a pyridine-guanidine derivative, and its biological target.

In the field of pyridine-guanidine research, molecular docking has been instrumental in elucidating binding modes and identifying key interactions. For instance, studies on pyridazin-3(2H)-one-based guanidine (B92328) derivatives have utilized molecular docking to investigate their potential as DNA minor groove binders. nih.gov These studies have shown that bis-guanidinium compounds can form hydrogen bonds with the oligonucleotide strands, primarily with oxygen atoms in the sugar moieties. nih.gov The docking scores from these simulations often correlate with the observed DNA binding affinity. nih.gov

Similarly, docking studies have been employed to understand the structural features required for the high-affinity binding of pyridin-2-yl guanidine derivatives to α2-adrenoceptor subtypes. In other research, molecular docking has been used to rationalize the enzyme inhibition data of guanidine-based pyridines against trypsin, suggesting that interactions like halogen bonding with catalytically active residues can play a significant role.

While specific docking studies focused solely on 1-(Pyridin-4-ylmethyl)guanidine are not extensively reported in publicly available literature, the principles and applications demonstrated with its analogs are directly transferable. These studies typically involve preparing the three-dimensional structures of both the ligand and the receptor, performing the docking calculations using software like AutoDock Vina, and analyzing the resulting poses to identify critical interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 1: Examples of Molecular Docking Studies on Pyridine-Guanidine Derivatives

Derivative ClassTargetKey Findings from Docking
Pyridazin-3(2H)-one-based bis-guanidinium derivativesDNA minor grooveFormation of hydrogen bonds with oligonucleotide strands; correlation between docking score and DNA binding affinity. nih.gov
Pyridin-2-yl guanidine derivativesα2-Adrenoceptor subtypesElucidation of structural requirements for high-affinity binding.
Guanidine-based pyridinesTrypsinRationalization of enzyme inhibition through active site interactions, including potential halogen bonding.
Ferrocene-modified imatinib (B729) and nilotinib (B1678881) analogues (with pyridine (B92270) replacement)c-Abl kinaseFc substitution alters binding interactions within the ATP-binding site while retaining key stabilizing contacts. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of ligands within their receptor binding sites over time. nih.gov This method complements the static picture provided by molecular docking by introducing temperature, pressure, and solvent effects, thus offering a more realistic representation of the biological environment.

In the context of pyridine-guanidine research, MD simulations are valuable for:

Conformational Analysis: The guanidinium (B1211019) group can adopt different conformations, and its orientation relative to the pyridine ring can be influenced by factors like intramolecular hydrogen bonding. nih.gov MD simulations can explore the conformational landscape of these molecules in solution, identifying the most stable and populated conformations.

Binding Stability: By simulating the ligand-receptor complex over a period of nanoseconds or even microseconds, MD simulations can assess the stability of the binding pose predicted by molecular docking. mdpi.comnih.gov Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate stability. A stable complex will typically show low and converging RMSD values.

Free Energy of Binding Calculations: MD simulations can be used in conjunction with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the free energy of binding of a ligand to its receptor. These calculations can provide a more quantitative measure of binding affinity than docking scores alone.

For example, MD simulations have been used to study the stability of various ligands, including those with heterocyclic scaffolds, in the binding pockets of their target proteins. mdpi.com These simulations can reveal how the ligand and protein adapt to each other and whether key interactions are maintained throughout the simulation.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Basicity Assessments

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. mdpi.com These methods can provide accurate predictions of molecular geometries, charge distributions, and chemical reactivity.

A key application of DFT in the study of pyridine-guanidine compounds is the assessment of their basicity. The guanidine group is one of the strongest organic bases, and its basicity can be finely tuned by substituents. DFT calculations can be used to compute properties like the gas-phase basicity (GB) and the pKa value, which are measures of a molecule's basicity. mdpi.com

For instance, theoretical studies on pyridin-2-yl guanidine derivatives have employed DFT (using functionals like B3LYP with basis sets such as 6-31+G**) to analyze their conformational preferences and the electronic effects of substituents. nih.gov These calculations have helped to understand the influence of intramolecular hydrogen bonding on the conformation and properties of these molecules. nih.gov The calculated electronic properties can then be correlated with experimental observations.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govmdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.govmdpi.comnih.gov

In the context of pyridine-guanidine research, pharmacophore modeling can be a powerful tool for discovering new lead compounds. nih.gov The process typically involves:

Model Generation: A pharmacophore model can be generated based on the structure of a known active ligand bound to its receptor or from a set of active compounds. nih.gov

Database Screening: The generated pharmacophore model is then used to screen large compound libraries to identify "hits" that possess the required chemical features in the correct spatial arrangement.

Docking and Further Evaluation: The hits from the virtual screen are often subjected to molecular docking and other computational analyses to refine the selection before they are prioritized for experimental testing.

Recent studies have shown that pharmacophore models derived from molecular dynamics trajectories can be more effective than those based on a single static crystal structure, as they account for the flexibility of the protein-ligand complex. imtm.cz This approach can lead to the identification of a more diverse set of potential hits. While specific pharmacophore models for this compound are not widely published, the methodology is broadly applicable to the discovery of new pyridine-guanidine derivatives with desired biological activities.

Coordination Chemistry and Metal Complexation of Guanidine Pyridine Hybrid Ligands

Synthesis and Spectroscopic Characterization of Metal Complexes

A thorough search of scientific literature did not yield any studies detailing the synthesis of metal complexes with 1-(Pyridin-4-ylmethyl)guanidine. Consequently, there is no available data on their spectroscopic characterization, such as IR, NMR, UV-Vis, or mass spectrometry, which would be essential for elucidating the nature of the metal-ligand interactions.

Ligand Binding Modes and Geometries in Coordination Compounds

There are no published crystal structures or computational studies that describe the binding modes and coordination geometries of this compound with metal ions. Therefore, information regarding potential monodentate, bidentate, or bridging coordination, as well as the resulting complex geometries (e.g., tetrahedral, square planar, octahedral), remains undetermined for this specific ligand.

Biological Applications of Guanidine-Pyridine Metal Complexes in Bioinorganic Chemistry

The biological applications of metal complexes are intrinsically linked to their specific structures and properties. Given the lack of synthesized and characterized metal complexes of this compound, no research is available on their potential uses in bioinorganic chemistry, such as enzyme inhibition, DNA interaction, or as therapeutic or diagnostic agents.

Q & A

Basic: What are the recommended synthetic routes for 1-(Pyridin-4-ylmethyl)guanidine, and how can reaction efficiency be validated experimentally?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 4-(aminomethyl)pyridine with cyanamide under acidic conditions. For validation:

  • Yield Optimization : Use factorial design to test variables like temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry .
  • Characterization : Confirm purity via HPLC (≥95%) and structural identity using 1^1H/13^13C NMR (e.g., pyridinium protons at δ 8.5–8.7 ppm) and FT-IR (guanidine N-H stretches at ~3300 cm1^{-1}) .
  • Reproducibility : Replicate synthesis in triplicate and report standard deviations for yields (e.g., 72 ± 3%) .

Advanced: How can computational modeling guide the optimization of this compound’s reaction pathways?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediate stability to identify energetically favorable pathways .

  • Reaction Design : Simulate alternative routes (e.g., guanylation vs. reductive amination) and compare activation energies. For example, DFT may reveal a 15 kcal/mol lower barrier for cyanamide-based synthesis .
  • Solvent Effects : Use COSMO-RS models to predict solvation effects, optimizing solvent choice (e.g., water vs. acetonitrile) to improve yields by ~20% .
  • Feedback Loops : Integrate experimental data (e.g., failed intermediates) into computational workflows to refine force fields and improve predictive accuracy .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to confirm purity (>98%) .
  • Spectroscopy :
    • 1^1H NMR for pyridine ring protons (δ 7.2–8.7 ppm) and guanidine NH2_2 signals (δ 6.8–7.0 ppm, broad) .
    • High-resolution mass spectrometry (HRMS) for molecular ion [M+H]+^+ (e.g., m/z 177.0912 calculated vs. observed) .
  • Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 54.5%, N: 33.3%) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50_{50} discrepancies in kinase inhibition may arise from HEK293 vs. HeLa cell variability .
  • Data Normalization : Use positive/negative controls (e.g., staurosporine for kinase assays) to calibrate activity thresholds and reduce batch-to-batch variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data, identifying outliers (p < 0.05) and adjusting for confounding factors like solvent (DMSO vs. PBS) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., cyanamide) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal in designated hazardous waste containers .

Advanced: What strategies can improve the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

  • Reactor Design : Transition from batch to flow chemistry for continuous production, reducing reaction time by 40% while maintaining yield (e.g., 75% → 72%) .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification and reduce metal contamination .
  • Process Monitoring : Implement in-line FT-IR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Basic: How should researchers design dose-response experiments to evaluate this compound’s pharmacological effects?

Methodological Answer:

  • Dose Range : Test 5–6 concentrations (e.g., 1 nM–100 μM) in logarithmic increments .
  • Controls : Include vehicle (e.g., 0.1% DMSO) and reference compounds (e.g., metformin for guanidine analogs) .
  • Endpoint Selection : Use ATP-based assays (CellTiter-Glo) for cytotoxicity or ELISA for target protein quantification .

Advanced: How can machine learning enhance the prediction of this compound’s off-target interactions?

Methodological Answer:

  • Data Curation : Train models on ChEMBL or PubChem datasets (>10,000 entries) for guanidine derivatives .
  • Feature Selection : Include molecular descriptors (e.g., LogP, polar surface area) and docking scores (AutoDock Vina) .
  • Validation : Cross-check predictions with in vitro panels (e.g., Eurofins Cerep-Profile) to validate specificity (e.g., <10% hit rate off-target) .

Basic: What storage conditions ensure the long-term stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis .
  • Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid water-induced degradation .
  • Monitoring : Perform quarterly HPLC checks to detect degradation products (e.g., pyridine-4-carbaldehyde) .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) aid in mechanistic studies of this compound’s metabolic pathways?

Methodological Answer:

  • Synthesis : Incorporate 15^{15}N-cyanamide during guanidine formation to label the N1 and N2 positions .
  • Tracing : Use LC-MS/MS to track labeled metabolites in hepatocyte models (e.g., CYP450-mediated oxidation) .
  • Kinetics : Calculate turnover rates via isotope ratio mass spectrometry (IRMS) to map rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.